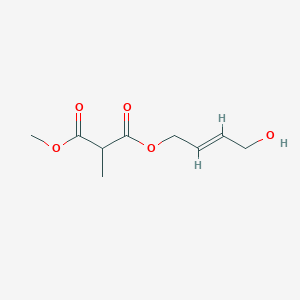
Dimethyl (4-hydroxy-2-butenyl) malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-hydroxy-2-butenyl) malonate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol It is a derivative of malonic acid and features a hydroxy group and a butenyl group attached to the malonate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (4-hydroxy-2-butenyl) malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction conditions typically include the use of an alkoxide base and subsequent treatment with aqueous acid to hydrolyze the ester, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (4-hydroxy-2-butenyl) malonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.
Substitution: The malonate core can undergo nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Alkyl halides are commonly used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced butenyl compounds, and various substituted malonates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-hydroxy-2-butenyl) malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through malonic ester synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of dimethyl (4-hydroxy-2-butenyl) malonate involves its ability to undergo nucleophilic substitution reactions, forming enolates that can further react with electrophiles. This reactivity is crucial in its role as a synthetic intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Dimethyl malonate: Lacks the hydroxy and butenyl groups but is used in similar types of reactions.
Ethyl acetoacetate: A related compound used in acetoacetic ester synthesis.
Uniqueness
Dimethyl (4-hydroxy-2-butenyl) malonate is unique due to the presence of both a hydroxy group and a butenyl group, which provide additional functionalization options compared to simpler malonate esters. This makes it a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules .
Eigenschaften
Molekularformel |
C9H14O5 |
|---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
1-O-[(E)-4-hydroxybut-2-enyl] 3-O-methyl 2-methylpropanedioate |
InChI |
InChI=1S/C9H14O5/c1-7(8(11)13-2)9(12)14-6-4-3-5-10/h3-4,7,10H,5-6H2,1-2H3/b4-3+ |
InChI-Schlüssel |
JUPICDVVPNJMGR-ONEGZZNKSA-N |
Isomerische SMILES |
CC(C(=O)OC)C(=O)OC/C=C/CO |
Kanonische SMILES |
CC(C(=O)OC)C(=O)OCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)

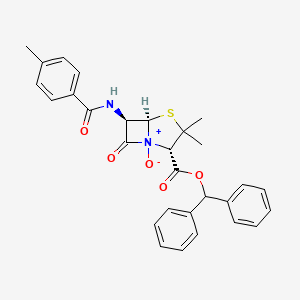
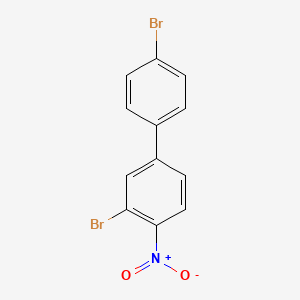
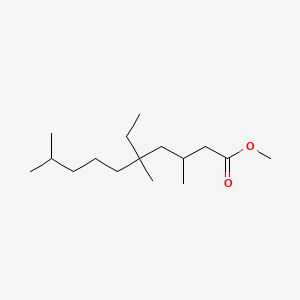
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
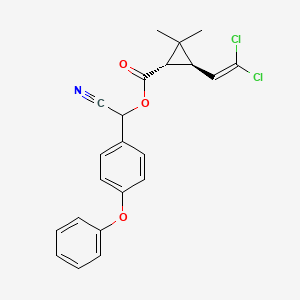
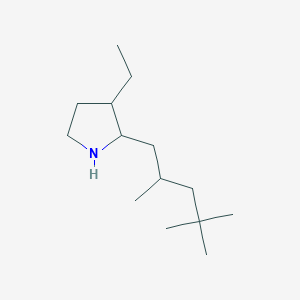
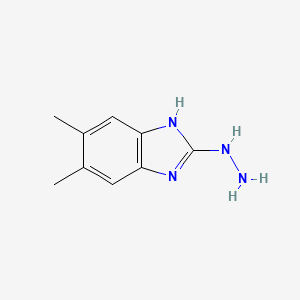
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)
